3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate
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Overview
Description
3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate is an organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-dimethoxyphenyl group and an isobutyrate ester. The chromen-2-one core is known for its diverse biological activities and is often found in natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate typically involves the condensation of 2,4-dimethoxybenzaldehyde with a suitable chromen-2-one precursor under acidic or basic conditions. The reaction is followed by esterification with isobutyric acid or its derivatives. Common reagents used in these reactions include strong acids like sulfuric acid or bases like sodium hydroxide, and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, quinones, and dihydrochromen-2-ones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of study in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate
- 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
- 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propionate
Uniqueness
3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyrate ester enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes. This compound’s unique structure also allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12(2)20(22)26-15-6-5-13-9-17(21(23)27-18(13)11-15)16-8-7-14(24-3)10-19(16)25-4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLYGXOEVHIVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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